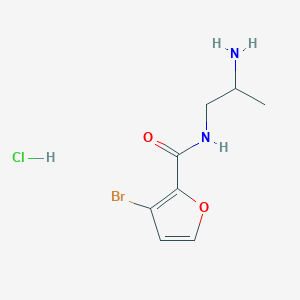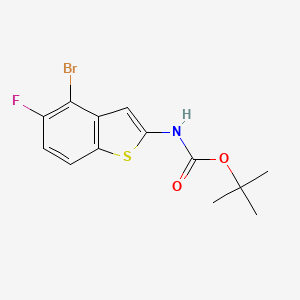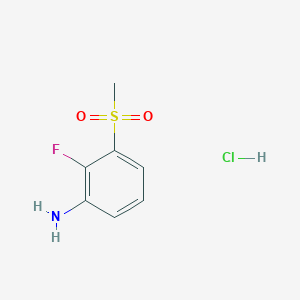
2-Fluoro-3-(methylsulfonyl)aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-3-(methylsulfonyl)aniline hydrochloride is an organic compound with the molecular formula C7H8FNO2S It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the second position and a methylsulfonyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(methylsulfonyl)aniline hydrochloride typically involves the following steps:
Nitration and Reduction: The starting material, 2-fluoroaniline, undergoes nitration to form 2-fluoro-3-nitroaniline. This intermediate is then reduced to 2-fluoro-3-aminobenzene.
Sulfonylation: The 2-fluoro-3-aminobenzene is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine to yield 2-fluoro-3-(methylsulfonyl)aniline.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Fluoro-3-(methylsulfonyl)aniline hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles such as amines or thiols.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group in intermediates can be reduced to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as iron powder or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
科学的研究の応用
2-Fluoro-3-(methylsulfonyl)aniline hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the development of advanced materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Industrial Chemistry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Fluoro-3-(methylsulfonyl)aniline hydrochloride depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The fluorine atom and methylsulfonyl group contribute to its binding affinity and selectivity by interacting with the target’s active site or binding pocket.
類似化合物との比較
Similar Compounds
2-Fluoroaniline: Lacks the methylsulfonyl group, making it less versatile in certain applications.
3-(Methylsulfonyl)aniline: Lacks the fluorine atom, affecting its reactivity and binding properties.
2-Fluoro-4-(methylsulfonyl)aniline: Similar structure but with different substitution pattern, leading to varied chemical and biological properties.
Uniqueness
2-Fluoro-3-(methylsulfonyl)aniline hydrochloride is unique due to the presence of both fluorine and methylsulfonyl groups, which impart distinct chemical reactivity and biological activity. This combination enhances its utility in diverse applications, making it a valuable compound in research and industry.
特性
分子式 |
C7H9ClFNO2S |
|---|---|
分子量 |
225.67 g/mol |
IUPAC名 |
2-fluoro-3-methylsulfonylaniline;hydrochloride |
InChI |
InChI=1S/C7H8FNO2S.ClH/c1-12(10,11)6-4-2-3-5(9)7(6)8;/h2-4H,9H2,1H3;1H |
InChIキー |
PAOHYVCHOXJTLH-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC=CC(=C1F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13901378.png)
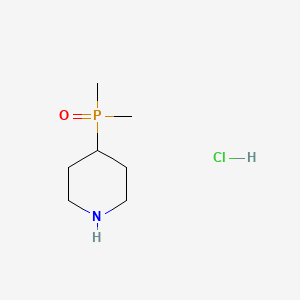
![tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate](/img/structure/B13901394.png)


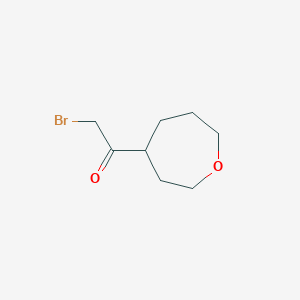
![2-[1-[[(R)-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinyl]methyl]cyclopropyl]acetic acid](/img/structure/B13901418.png)
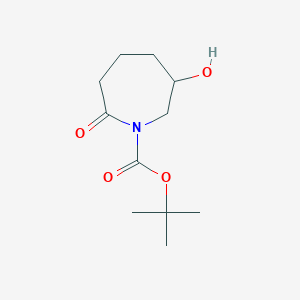
![7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamidoxime, 4-amino-7-beta-D-ribo furanosyl-](/img/structure/B13901420.png)
